2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Overview
Description
The compound “2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one” is a derivative of 2H-benzo[b][1,4]oxazin-3(4H)-one . It has been identified as a selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a transcriptional regulator and a potential therapeutic target in hematologic malignancies . Selective and transient CDK9 inhibition reduces Mcl-1 expression and induces apoptosis in Mcl-1-dependent tumor cells for survival .
Synthesis Analysis
The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including the compound , has been described in the literature . One method involves a copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . Another method involves condensation, reduction, O-alkylation, and Smiles rearrangement using 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride as starting materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reduction, O-alkylation, and Smiles rearrangement . The compound has also been used in the construction of pyrimidinyl substituted benzoxazinones .Scientific Research Applications
Synthesis Processes and Chemical Reactions
The compound "2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" and its derivatives are involved in complex synthesis processes, forming various chemical structures. For instance, certain derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized, indicating the compound's role in creating novel heterocyclic structures. These compounds showed moderate antibacterial and antifungal effects, hinting at potential biological applications (Abdel‐Aziz et al., 2008). Additionally, derivatives of this compound were synthesized and evaluated as central nervous system and antimycobacterial agents, although they showed toxicity and no significant activity in central nervous system tests (Malinka et al., 1998).
Molecular Structure and Docking Studies
The molecular structure and docking studies of derivatives of this compound reveal its potential in medical research. For instance, a study on the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related compound, highlighted its crystalline structure and intermolecular bonding, which could be crucial for its interaction with biological molecules (Hwang et al., 2006). Moreover, a series of chromeno[4,3-b]pyridine derivatives, including this compound, were designed and synthesized, followed by computational ADME and Lipinski's analysis and molecular docking studies to evaluate their anticancer activities, particularly against breast cancer (Abd El Ghani et al., 2022).
properties
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)-6,6-dimethyl-5,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-16(2)8-10-13(14(21)19-16)23-15(18-10)20-5-6-22-12-4-3-9(17)7-11(12)20/h3-4,7H,5-6,8H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNQXLEZHOICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)N1)SC(=N2)N3CCOC4=C3C=C(C=C4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659540 | |
Record name | 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one | |
CAS RN |
1000793-42-9 | |
Record name | 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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